molecular formula C8H12N4 B1374374 5-(Dimethylamino)pyridine-2-carboximidamide CAS No. 1265277-51-7

5-(Dimethylamino)pyridine-2-carboximidamide

Cat. No.: B1374374
CAS No.: 1265277-51-7
M. Wt: 164.21 g/mol
InChI Key: JUQCMVOAADFKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Dimethylamino)pyridine-2-carboximidamide is a chemical building block designed for research and development applications, strictly for professional laboratory use. Compounds featuring the pyridine-2-carboximidamide scaffold are recognized in medicinal chemistry as key precursors for synthesizing various nitrogen-containing heterocycles, most notably 1,2,4-triazoles . These heterocyclic systems are privileged structures in drug discovery, forming the core of several therapeutic agents . The 5-(dimethylamino) substitution on the pyridine ring is a significant functional feature, potentially enhancing the molecule's electronic properties and serving as a hydrogen bond acceptor, which can influence the compound's solubility and its ability to interact with biological targets . Researchers utilize this compound and its analogs as versatile intermediates in the design and synthesis of novel molecules for screening against various biological targets . For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-(dimethylamino)pyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-12(2)6-3-4-7(8(9)10)11-5-6/h3-5H,1-2H3,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQCMVOAADFKGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches to 5-(Dimethylamino)pyridine-2-carboximidamide

The preparation of 5-(Dimethylamino)pyridine-2-carboximidamide typically involves multi-step synthetic routes starting from suitably functionalized pyridine precursors such as 2-cyano-5-halopyridines or pyridine-2,3-dicarboxylates. The key transformations include:

  • Introduction of the carboximidamide group at the 2-position via conversion of cyano or ester groups.
  • Installation or transformation of the 5-position substituent to a dimethylamino group.
  • Use of amidrazone or hydrazine intermediates for amidine formation.
  • Mannich-type reactions for introducing dimethylaminomethyl substituents.

Preparation via Reaction of 2-Cyano-5-halopyridine with Amines and Subsequent Hydrolysis

One well-documented approach involves the reaction of 2-cyano-5-halopyridine with amines, such as 1,2-diaminoethane, to form intermediates that can be hydrolyzed to carboxamidines:

  • The process begins by reacting 2-cyano-5-halopyridine with 1,2-diaminoethane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) at elevated temperatures (~95–110 °C).
  • This forms a 2-(5-halopyridine-2-yl)-1H-imidazoline intermediate.
  • Hydrolysis of this intermediate with a Lewis base such as sodium hydroxide yields the N-(2-aminoethyl)-5-halo-2-pyridinecarboxamide free base.
  • Subsequent reaction with an acid forms pharmaceutically acceptable acid addition salts.

This method is scalable and has been used industrially for related pyridine carboxamide compounds. The key steps and conditions are summarized below:

Step Reagents/Conditions Outcome
1. Reaction of 2-cyano-5-halopyridine with 1,2-diaminoethane Acid catalyst (p-toluenesulfonic acid), 95–110 °C, toluene solvent Formation of 2-(5-halopyridine-2-yl)-1H-imidazoline intermediate
2. Hydrolysis Sodium hydroxide (Lewis base), aqueous conditions Conversion to N-(2-aminoethyl)-5-halo-2-pyridinecarboxamide free base
3. Salt formation Reaction with inorganic/organic acid Formation of acid addition salt (e.g., hydrochloride)

This method is adaptable to various halogen substituents and amine nucleophiles, providing flexibility for structural analogues.

Synthesis via Pyridyl-2-Amidrazone Intermediates and Schiff Base Formation

Another synthetic strategy involves the use of pyridyl-2-amidrazone intermediates, which are then reacted with isatin derivatives or related compounds to form Schiff bases, followed by Mannich base reactions to introduce dimethylamino groups:

  • Pyridyl-2-amidrazone reacts with isatin in methanol under mild heating to form a Schiff base intermediate.
  • This intermediate undergoes Mannich base formation by reaction with formaldehyde and dimethylamine (or other secondary amines) under reflux conditions for prolonged periods (e.g., 24 hours).
  • The resulting compounds are purified by recrystallization, often from DMF/water mixtures.

This approach allows the incorporation of the dimethylamino substituent via Mannich reaction, providing a route to 5-(dimethylamino) derivatives linked to the pyridine-2-carboximidamide framework.

Step Reagents/Conditions Outcome
1. Schiff base formation Pyridyl-2-amidrazone + isatin, methanol, room temp, overnight Formation of N-{[2-oxo-1H-indol-3-ylidene]amino}pyridine-2-carboximidamide
2. Mannich base synthesis Formaldehyde, dimethylamine, ethanol, reflux 24 h Introduction of dimethylaminomethyl substituent

This method has been used to generate antimicrobial screening candidates and allows structural diversity by varying amines.

Alternative Routes Involving Ester Precursors and Base-Mediated Amidination

A less direct but effective method involves starting from dimethyl pyridine-2,3-dicarboxylate :

  • Treatment of dimethyl pyridine-2,3-dicarboxylate with potassium tert-butoxide in DMF activates the ester groups.
  • Subsequent reaction with dicyandiamide or related amidine sources leads to the formation of carboximidamide derivatives.
  • After reaction completion, neutralization and precipitation yield the desired amidine compounds.

This base-mediated amidination provides a mild and efficient route to pyridine carboximidamides, potentially including 5-substituted derivatives if the starting materials are appropriately functionalized.

Step Reagents/Conditions Outcome
1. Activation Potassium tert-butoxide, DMF, room temp, 15 min Formation of reactive intermediate from ester
2. Amidination Dicyandiamide addition, stirring overnight Conversion to pyridine-2-carboximidamide derivative
3. Work-up Neutralization with acetic acid, precipitation Isolation of amidine compound

This approach is documented for related pyrido-diazepine cyanamide potassium salts and can be adapted for 5-(dimethylamino) substitution.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Advantages References
Reaction of 2-cyano-5-halopyridine with 1,2-diaminoethane 2-cyano-5-halopyridine, 1,2-diaminoethane Acid catalyst (p-TsOH), toluene, 95–110 °C; hydrolysis with NaOH Scalable, well-established, suitable for halopyridines
Pyridyl-2-amidrazone + isatin + Mannich reaction Pyridyl-2-amidrazone, isatin, formaldehyde, dimethylamine Methanol, reflux, 24 h Allows introduction of dimethylamino group via Mannich reaction, structural diversity
Base-mediated amidination of pyridine dicarboxylates Dimethyl pyridine-2,3-dicarboxylate, dicyandiamide Potassium tert-butoxide, DMF, room temp Mild conditions, efficient amidine formation

Research Findings and Considerations

  • The reaction of 2-cyano-5-halopyridines with diamines proceeds via imidazoline intermediates, which can be isolated or directly hydrolyzed, allowing flexibility in process design.
  • Mannich base formation is a reliable method to introduce dimethylamino substituents on pyridine derivatives, often enhancing biological activity such as antimicrobial properties.
  • Base-mediated amidination of pyridine esters is a versatile approach that can be adapted to various substitution patterns, including the introduction of dimethylamino groups at the 5-position when starting materials are appropriately functionalized.
  • Choice of solvent, catalyst, and temperature critically influences yield and purity; for example, toluene and p-toluenesulfonic acid facilitate the initial cyclization in the halopyridine route, while methanol and ethanol are preferred for Mannich reactions.
  • Hydrolysis steps typically employ sodium hydroxide or acidic conditions depending on intermediate stability.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)pyridine-2-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising results in antimicrobial screening. Research indicates that derivatives of pyridine-2-amidrazone, which includes 5-(dimethylamino)pyridine-2-carboximidamide, exhibit potent activity against various pathogens.

Case Study:
A study synthesized novel pyridyl-2-amidrazone derivatives and evaluated their antimicrobial properties against Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimal inhibitory concentrations (MICs) were determined, revealing that certain derivatives had MIC values as low as 4 μg/ml against S. aureus and 16 μg/ml against C. albicans .

Table 1: Antimicrobial Activity of Pyridyl-2-Amidrazone Derivatives

CompoundPathogenMIC (μg/ml)
2a3Staphylococcus aureus4
2a3Escherichia coli32
2a2Candida albicans16

Anti-inflammatory Properties

5-(Dimethylamino)pyridine-2-carboximidamide has also been studied for its anti-inflammatory effects. Compounds derived from amidrazones have demonstrated the ability to inhibit pro-inflammatory cytokines.

Case Study:
In vitro studies showed that amidrazone derivatives significantly inhibited the production of IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). The most effective compounds in this study were found to reduce cytokine levels substantially .

Table 2: Anti-inflammatory Activity of Amidrazone Derivatives

CompoundCytokine Inhibition (%)
2a75
2b60
2c50

Kinase Inhibition

The compound has been investigated for its role as a kinase inhibitor, particularly against dual-specificity kinases involved in various diseases, including cancer.

Case Study:
Research on thiazolo[5,4-f]quinazolines has highlighted the kinase inhibitory potency of derivatives related to 5-(dimethylamino)pyridine-2-carboximidamide. These compounds were tested against several kinases, including DYRK1A and GSK3, showing micromolar range affinities .

Table 3: Kinase Inhibition Potency

CompoundKinase TargetIC50 (μM)
Compound ADYRK1A0.5
Compound BGSK30.8

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)pyridine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of enzyme activity, alteration of protein conformation, or interference with cellular signaling processes.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound is compared to structurally related pyridine and pyrimidine derivatives (Table 1). Key differences lie in substituent types, positions, and ring systems, which influence physicochemical and biological properties.

Table 1: Structural Comparison of 5-(Dimethylamino)pyridine-2-carboximidamide and Analogues
CAS Number Compound Name Similarity Score Key Substituents Ring System
1393547-54-0 4-Amino-2-chloropyrimidine-5-carbaldehyde 0.80 Cl, NH₂, CHO at positions 2, 4, 5 Pyrimidine
1240390-28-6 2,4-Dichloropyrimidine-5-carboxamide 0.76 Cl, CONH₂ at positions 2, 4, 5 Pyrimidine
14394-70-8 2-Chloro-5-methylpyrimidin-4-amine 0.71 Cl, CH₃, NH₂ at positions 2, 5, 4 Pyrimidine
858269-13-3 Methyl 4-amino-2-chloropyrimidine-5-carboxylate 0.66 Cl, NH₂, COOMe at positions 2, 4, 5 Pyrimidine
94741-69-2 4-Amino-2-chloro-5-pyrimidinecarbonitrile 0.66 Cl, NH₂, CN at positions 2, 4, 5 Pyrimidine
5-(Dimethylamino)pyridine-2-carboximidamide N(CH₃)₂, C(=NH)NH₂ at positions 5, 2 Pyridine

Data adapted from structural similarity analysis and synthesis reports .

Key Differences and Implications

  • Ring System: Unlike pyrimidine-based analogues, 5-(Dimethylamino)pyridine-2-carboximidamide contains a pyridine ring, which alters electronic distribution and steric interactions. Pyrimidines often exhibit higher polarity due to additional nitrogen atoms .
  • Functional Groups: The carboximidamide group (-C(=NH)NH₂) at position 2 distinguishes it from carboxamides or nitriles in analogues like Methyl 4-amino-2-chloropyrimidine-5-carboxylate. This group may improve hydrogen-bonding interactions in biological targets .

Biological Activity

5-(Dimethylamino)pyridine-2-carboximidamide is a compound with notable biological activity, primarily due to its structural properties that allow it to interact with various biological targets. This article explores its synthesis, mechanism of action, and biological applications, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

Molecular Formula: C8H12N4

Synthesis Overview:
The synthesis of 5-(Dimethylamino)pyridine-2-carboximidamide typically involves the reaction of 5-(Dimethylamino)pyridine with cyanamide. The reaction is generally conducted in organic solvents such as ethanol or methanol at temperatures between 60°C to 80°C. This method ensures a high yield of the desired product while maintaining the integrity of its functional groups.

The biological activity of 5-(Dimethylamino)pyridine-2-carboximidamide is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. It can function as either an inhibitor or an activator depending on the target context. The compound may modulate enzyme activities, alter protein conformations, or interfere with cellular signaling pathways, which are critical for various physiological processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to 5-(Dimethylamino)pyridine-2-carboximidamide. For instance, derivatives have shown significant efficacy against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimal inhibitory concentrations (MICs) for these compounds were determined using standard broth dilution techniques, demonstrating promising antimicrobial properties .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMIC (µg/ml)
Compound 2a2Candida albicans16
Compound 2a3Staphylococcus aureus4
Compound 2a1Escherichia coli32

Enzyme Inhibition Studies

In addition to antimicrobial activity, research has indicated that 5-(Dimethylamino)pyridine-2-carboximidamide and its analogs can inhibit specific enzymes involved in pathological processes. For instance, studies have shown that certain derivatives can effectively inhibit botulinum neurotoxin A endopeptidase activity, which is crucial for preventing neurotoxicity .

Case Studies

  • Antimicrobial Screening : A study synthesized a series of pyridyl-2-amidrazone derivatives incorporating the core structure of 5-(Dimethylamino)pyridine-2-carboximidamide. These compounds were screened for their antimicrobial activities against several pathogens, revealing that modifications to the core structure could enhance efficacy against specific bacteria and fungi .
  • Neurotoxicity Inhibition : Another study investigated the potential of this compound in inhibiting neurotoxic effects caused by botulinum toxin. The lead compound exhibited a significant inhibition rate at concentrations that showed no cytotoxicity, suggesting a favorable safety profile for therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for 5-(Dimethylamino)pyridine-2-carboximidamide, and what factors influence reaction yields?

  • Methodological Answer : The synthesis typically involves functionalization of pyridine precursors. For example, Hu et al. (referenced in ) developed a pathway for dimethylamino-substituted phenols via nitrosation, achieving yields >80% under controlled pH (4–6) and low-temperature conditions (0–5°C). For pyridine-2-carboximidamide derivatives, analogous steps may include:

Amination : Introducing the dimethylamino group via nucleophilic substitution or reductive amination.

Imidamide Formation : Reacting with amidines or cyanamide derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C.
Key Factors :

  • Solvent polarity (DMF vs. THF) affects reaction kinetics.
  • Catalysts (e.g., Pd/C for hydrogenation steps) improve efficiency.
  • Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) ensures high purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing 5-(Dimethylamino)pyridine-2-carboximidamide?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms substituent positions. The dimethylamino group shows a singlet at δ ~2.9 ppm (¹H) and δ ~40 ppm (¹³C). The carboximidamide protons resonate as broad peaks at δ ~8.2 ppm .
  • Mass Spectrometry : High-resolution ESI-MS (Exact Mass: ~223.08 g/mol) validates molecular composition. Fragmentation patterns distinguish imidamide from amidine derivatives .
  • IR : Stretching frequencies for C=N (~1640 cm⁻¹) and N–H (~3350 cm⁻¹) confirm functional groups .

Q. What safety considerations are critical when handling 5-(Dimethylamino)pyridine-2-carboximidamide?

  • Methodological Answer :
  • Hazard Classification : Likely irritant (Skin Irrit. Category 2) based on pyridine analogs ().
  • Protective Measures : Use nitrile gloves, fume hoods, and closed systems to avoid inhalation (WGK 3; ).
  • Storage : Stable at 2–8°C in inert atmospheres (Ar/N₂) to prevent oxidation .

Advanced Research Questions

Q. How does the dimethylamino group influence the electronic properties and reactivity of pyridine-2-carboximidamide derivatives in catalysis?

  • Methodological Answer :
  • Electronic Effects : The dimethylamino group is a strong electron donor, increasing pyridine ring electron density (Hammett σₚ ~-0.83). This enhances nucleophilic reactivity at the carboximidamide site.
  • Catalytic Applications : In Pd-mediated cross-couplings, the dimethylamino group stabilizes transition states via coordination, improving Suzuki-Miyaura reaction yields by ~15–20% compared to unsubstituted analogs ().
  • Computational Validation : DFT calculations (B3LYP/6-31G*) show reduced LUMO energy (-1.8 eV), favoring electrophilic attacks .

Q. What are the challenges in analyzing reaction intermediates of this compound using HPLC-MS?

  • Methodological Answer :
  • Ionization Issues : The basic dimethylamino group causes peak tailing in reverse-phase HPLC. Mitigate using ion-pair reagents (e.g., 0.1% heptafluorobutyric acid) .
  • Intermediate Stability : Nitroso intermediates (e.g., from oxidation) are light-sensitive. Use amber vials and rapid injection (<2 min) to prevent degradation ().
  • Data Interpretation : MS/MS fragmentation (e.g., m/z 223 → 179) distinguishes imidamide derivatives from isomeric amidines .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking Studies : AutoDock Vina simulates binding to enzymes (e.g., kinases). The dimethylamino group forms hydrogen bonds with Asp86 in the ATP-binding pocket (binding energy: -9.2 kcal/mol) .
  • MD Simulations : GROMACS trajectories (100 ns) reveal stable interactions with hydrophobic pockets (e.g., CYP450 3A4), predicting metabolic stability (t₁/₂ > 4 h) .
  • ADMET Prediction : SwissADME estimates high permeability (LogP ~1.2) but moderate solubility (LogS ~-3.5), guiding formulation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Dimethylamino)pyridine-2-carboximidamide
Reactant of Route 2
5-(Dimethylamino)pyridine-2-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.